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Abstract

OK-1035 is a potent and selective small molecule inhibitor of the DNA-dependent protein
kinase (DNA-PK). As a critical component of the non-homologous end joining (NHEJ) pathway
for DNA double-strand break repair, DNA-PK is a key target in oncology. This technical guide
provides a comprehensive overview of the mechanism of action of OK-1035, including its
molecular target, mode of inhibition, and effects on cellular signaling pathways. This document
synthesizes available data to offer a detailed resource for researchers and professionals in the
field of drug development.

Core Mechanism of Action: Targeting DNA-PK

OK-1035 is chemically identified as 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone.[1] Its
primary mechanism of action is the direct inhibition of the catalytic subunit of DNA-dependent
protein kinase (DNA-PKcs).[1] DNA-PK is a serine/threonine protein kinase that plays a pivotal
role in the repair of DNA double-strand breaks (DSBs) through the NHEJ pathway.

ATP-Competitive Inhibition

Kinetic studies have demonstrated that OK-1035 functions as an ATP-competitive inhibitor of
DNA-PK.[1] This mode of action involves the binding of OK-1035 to the ATP-binding pocket of
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the DNA-PKcs enzyme, thereby preventing the binding of ATP and subsequent phosphorylation

of downstream substrates.

 Visualizing the Competitive Inhibition:
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Caption: Competitive inhibition of DNA-PKcs by OK-1035.

Quantitative Data

Inhibitory Potency

The half-maximal inhibitory concentration (IC50) of OK-1035 for DNA-PK has been reported,
although with some variability in the literature. An initial study reported an IC50 of 8 uM, while a
later review cited a value of 100 pM.[1][2]

Compound Target IC50 (pM) Reference
OK-1035 DNA-PK 8 [1]
OK-1035 DNA-PK 100 [2]

Kinase Selectivity

OK-1035 has been described as a selective inhibitor of DNA-PK. One study noted that the
concentration required for 50% inhibition of DNA-PK was more than 50 times lower than that
needed to inhibit seven other protein kinases.[1] However, a detailed kinase selectivity panel
with specific IC50 values for a broad range of kinases is not publicly available. There is also a
suggestion that OK-1035 may inhibit other members of the PI3K-related kinase (PIKK) family,
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such as ATM and ATR, as it was shown to suppress the accumulation of p53 and the induction
of p21 in response to adriamycin, effects known to be mediated by these kinases.[2]

Signaling Pathway Analysis

OK-1035's inhibition of DNA-PK has significant downstream consequences, primarily impacting
the DNA damage response (DDR).

The DNA-PK Signaling Cascade in NHEJ

Under normal conditions, DNA double-strand breaks are recognized by the Ku70/80
heterodimer, which then recruits and activates DNA-PKcs. Activated DNA-PKcs phosphorylates
a number of downstream targets to facilitate DNA repair. By inhibiting DNA-PKcs, OK-1035
effectively blocks this cascade.

o Diagram of the DNA-PK Signaling Pathway and OK-1035's Point of Intervention:
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Caption: OK-1035 inhibits DNA-PKCcs, blocking downstream signaling.

Impact on p53 Phosphorylation

A known downstream target of DNA-PK is the tumor suppressor protein p53. OK-1035 has
been shown to inhibit the phosphorylation of recombinant human wild-type p53 by DNA-PK in
vitro.[1] This inhibition of p53 phosphorylation can disrupt its function in promoting cell cycle

arrest and apoptosis in response to DNA damage.

Experimental Protocols
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In Vitro DNA-PK Inhibition Assay (General Protocol)

While a specific protocol for OK-1035 is not detailed in the primary literature, a general in vitro
kinase assay to determine the IC50 of a DNA-PK inhibitor can be conducted as follows. This
protocol is based on commonly used methods for assessing DNA-PK activity.

Objective: To determine the concentration of OK-1035 required to inhibit 50% of DNA-PK
kinase activity.

Materials:

o Purified human DNA-PK enzyme (containing both DNA-PKcs and Ku70/80)
DNA-PK peptide substrate (e.g., a p53-derived peptide)

[y-32P]ATP or [y-3P]ATP

OK-1035 dissolved in DMSO

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCI, 10 mM MgClz, 1 mM DTT,
0.1 mg/ml BSA)

Activated DNA (e.g., calf thymus DNA)
Phosphocellulose paper

Scintillation counter

Procedure:

Prepare a reaction mixture containing the kinase buffer, activated DNA, and the DNA-PK
peptide substrate.

Add varying concentrations of OK-1035 (typically in a serial dilution) or a vehicle control
(DMSO) to the reaction mixture.

Initiate the kinase reaction by adding the purified DNA-PK enzyme and [y-32P/33P]ATP.

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Stop the reaction by spotting the mixture onto phosphocellulose paper.
Wash the phosphocellulose paper extensively to remove unincorporated radiolabeled ATP.

Quantify the amount of incorporated radiolabel on the peptide substrate using a scintillation
counter.

Calculate the percentage of inhibition for each concentration of OK-1035 relative to the
vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro DNA-PK Inhibition Assay:

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Prepare Reaction Mix
(Buffer, DNA, Substrate)

Gdd Serial Dilutions of OK-1OBE)

l
(Add DNA-PK Enzyme)
and [y-P]ATP
l
Gncubate at 30°C)

l

(Spot on Phosphocellulose Pape)
l

Wash to Remove
Unincorporated ATP

l

Quantify Radioactivity

Calculate % Inhibition
and Determine IC50

Click to download full resolution via product page

Caption: Workflow for determining the 1C50 of OK-1035.

Cellular Effects and Therapeutic Potential
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The inhibition of DNA-PK by OK-1035 is expected to have significant cellular consequences,
particularly in the context of cancer therapy. By blocking a major DNA repair pathway, OK-1035
has the potential to sensitize cancer cells to DNA-damaging agents such as ionizing radiation
and certain chemotherapeutics.

One study demonstrated that OK-1035 retarded DNA repair in cultured murine leukemia cells
at a concentration of 2 mM.[2] While this concentration is high, it provides proof-of-concept for
the cellular activity of the compound. Further studies are required to fully elucidate the effects
of OK-1035 on cell cycle progression, apoptosis, and its potential as a chemosensitizing or
radiosensitizing agent at pharmacologically relevant concentrations.

Conclusion

OK-1035 is a valuable research tool for studying the role of DNA-PK in cellular processes. Its
mechanism of action as a selective, ATP-competitive inhibitor of DNA-PK is well-established.
While further studies are needed to fully characterize its kinase selectivity profile and cellular
effects, the available data strongly support its role as an inhibitor of the NHEJ pathway of DNA
repair. This guide provides a comprehensive summary of the current understanding of OK-
1035's mechanism of action to aid researchers and drug development professionals in their
ongoing work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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